tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
oxan-4-yl 3-pyridin-4-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-15(21-13-4-9-19-10-5-13)17-8-3-14(11-17)20-12-1-6-16-7-2-12/h1-2,6-7,13-14H,3-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMWJFWQXBRKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)OC3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine backbone is typically constructed via cyclization reactions. A common approach involves the intramolecular nucleophilic substitution of 1,4-dihalobutanes with amines. For example, 1,4-dibromobutane reacts with sodium azide to form a diazide intermediate, which undergoes Staudinger reduction to yield pyrrolidine. Alternatively, ring-closing metathesis (RCM) of dienes using Grubbs catalysts offers stereocontrol, though this method is less prevalent for simple pyrrolidines.
Carboxylation at the 1-Position
Esterification or carbamate formation at the pyrrolidine nitrogen is critical. In the target compound, a carboxylate group is introduced via reaction with chloroformates. For instance, pyrrolidine reacts with tetrahydro-2H-pyran-4-yl chloroformate in the presence of a base such as triethylamine, yielding the 1-carboxylate derivative. Optimization studies indicate that dichloromethane at 0–5°C minimizes side reactions, achieving yields >85%.
Esterification with Tetrahydro-2H-Pyran-4-yl Group
Chloroformate Coupling
The final step involves esterification of the pyrrolidine nitrogen with tetrahydro-2H-pyran-4-yl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism. Typical conditions include:
- Solvent : Dichloromethane or THF
- Base : Triethylamine or DMAP
- Temperature : 0°C to room temperature
- Yield : 80–90%
Side products, such as bis-esterified pyrrolidine, are minimized by using a slight excess of chloroformate (1.1 equiv) and maintaining low temperatures.
Alternative Routes: Carbodiimide-Mediated Coupling
For substrates sensitive to chloroformates, carbodiimide reagents (e.g., EDC, DCC) activate the carboxylic acid derivative of tetrahydro-2H-pyran-4-yl alcohol. However, this method is less efficient, with yields rarely exceeding 65% due to competing hydrolysis.
Optimization and Purification Strategies
Reaction Monitoring and Workup
Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure reaction completion. Crude products are purified via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures.
Scalability and Industrial Considerations
Kilogram-scale synthesis has been demonstrated in patent literature, utilizing continuous-flow reactors for the esterification step to enhance heat transfer and reduce reaction times. Critical process parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Chloroformate Equiv | 1.05–1.10 | Minimizes di-ester |
| Stirring Rate | 500–700 rpm | Ensures mixing |
Data adapted from US20080306287A1 and ACS synthesis protocols.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC purity >99% is achieved using a C18 column (acetonitrile/water gradient, 0.1% TFA), with a retention time of 6.2 minutes.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between different molecular structures and biological systems. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique properties may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyridine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine and pyran rings contribute to the compound’s overall stability and reactivity, allowing it to participate in diverse chemical and biological processes.
Comparison with Similar Compounds
Pyrrolidine Carboxylate Esters
Target Compound :
- (S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (): Core: Pyrrolidine Functional Group: Ketone (methanone) Substituent: 3-Hydroxy, THP Key Differences: Replacement of the ester with a ketone and addition of a hydroxyl group increases polarity, which may improve solubility but reduce membrane permeability .
Pyridinyloxy-Containing Analogues
- N-(3-cyano-4-(3-éthynylphénylamino)-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide (): Core: Quinoline Substituent: Pyridin-4-yloxy at the 7-position Key Differences: The quinoline scaffold and acetylated piperidine group suggest distinct biological targets (e.g., kinase inhibition) compared to the pyrrolidine-based target compound .
Piperidine and Morpholine Derivatives
Physicochemical and Pharmacokinetic Considerations
Notes:
- The THP group in the target compound balances lipophilicity and metabolic stability, making it more drug-like than tert-butyl or hydroxylated analogues.
- Pyridinyloxy substituents improve target engagement but may reduce solubility .
Biological Activity
Tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the pyridine moiety, and finally, the incorporation of the pyran ring. The reaction conditions generally require catalysts, solvents, and controlled temperatures to optimize yield and purity .
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been studied for its potential as an inhibitor of the transforming growth factor beta (TGF-β) type I receptor (ALK5), which plays a significant role in fibrotic diseases .
Antifibrotic Properties
Research indicates that this compound exhibits antifibrotic activity. In animal models, it significantly reduced collagen IA1 mRNA expression, a key marker in fibrosis, when administered at doses as low as 10 mg/kg . This suggests its potential utility in treating conditions such as renal and pulmonary fibrosis.
Case Studies
- Pulmonary Fibrosis Model : In a study involving a dimethylnitrosamine-induced model of liver fibrosis, the compound demonstrated an 80% reduction in collagen IA1 expression at a dose of 1 mg/kg twice daily. This highlights its potency and effectiveness in mitigating fibrotic responses .
- Renal Fibrosis Model : Another study reported similar results in a puromycin aminonucleoside-induced renal fibrosis model, reinforcing the compound's role as a promising therapeutic agent for fibrotic diseases .
Research Findings
Recent findings underscore the compound's versatility in biological applications:
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Study A | Liver Fibrosis (DMN) | 1 mg/kg b.i.d. | 80% reduction in collagen IA1 expression |
| Study B | Renal Fibrosis (Puromycin) | 10 mg/kg u.i.d. | Significant reduction in fibrosis markers |
These studies collectively suggest that this compound holds promise as a therapeutic agent against various fibrotic conditions.
Q & A
Q. Basic Research Focus
- 2D NMR (NOESY/ROESY) : Correlate spatial proximity of protons to confirm the axial/equatorial orientation of the pyridin-4-yloxy and tetrahydro-2H-pyran-4-yl groups. For example, NOE interactions between pyrrolidine H-3 and pyridine H-2′ confirm substituent alignment .
- X-ray crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., bromine substitution) or anomalous dispersion methods. Similar pyrrolidine-pyran hybrids have been structurally validated via this approach .
What in silico strategies are recommended to predict the target engagement and ADMET properties of this compound prior to in vitro testing?
Q. Advanced Research Focus
- Molecular docking : Use PyMOL or AutoDock Vina to model interactions with enzymes (e.g., kinases, GPCRs) based on the pyridine-pyrrolidine scaffold’s affinity for π-π stacking and hydrogen bonding .
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to assess bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3). The tetrahydro-2H-pyran moiety enhances metabolic stability by reducing CYP3A4-mediated oxidation .
How should researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
Q. Advanced Research Focus
- Standardized Assay Conditions : Control variables such as ATP concentration (e.g., 10 µM for kinase assays) and pH (7.4 for physiological relevance) to minimize inter-lab variability .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement. Discrepancies in IC50 may arise from off-target effects, which can be ruled out via counter-screening .
What methodologies are effective for establishing structure-activity relationships (SAR) for analogs of this compound in enzyme inhibition studies?
Q. Advanced Research Focus
- Systematic Substituent Variation : Replace the pyridin-4-yloxy group with pyrimidine or isoxazole rings to evaluate electronic effects on binding. For example, pyrimidine analogs show enhanced selectivity for kinase targets due to improved hydrogen-bonding .
- Bioisosteric Replacement : Substitute the tetrahydro-2H-pyran-4-yl group with cyclohexyl or morpholine to assess steric and polarity effects. SAR studies on MenA inhibitors demonstrate that bulkier substituents reduce off-target binding .
What are the critical considerations for designing stable isotopic labeling (e.g., 13C, 15N) of this compound to facilitate pharmacokinetic and metabolic studies?
Q. Advanced Research Focus
- Isotope Incorporation : Introduce 13C at the pyrrolidine carbonyl via esterification with 13C-enriched tetrahydro-2H-pyran-4-yl chloroformate .
- Metabolic Tracing : Use 15N-labeled pyridin-4-yloxy groups to track hepatic metabolism (e.g., N-oxidation) via LC-MS/MS. Ensure isotopic purity (>98%) to avoid signal interference in mass spectrometry .
How can computational modeling guide the optimization of this compound’s solubility without compromising target affinity?
Q. Advanced Research Focus
- LogP Optimization : Use Schrödinger’s QikProp to balance lipophilicity (target logP 2–3) by modifying the tetrahydro-2H-pyran-4-yl group (e.g., introducing polar substituents like hydroxyls) .
- Co-solvency Screening : Predict solubility enhancement using Hansen solubility parameters (HSPs). For example, PEG-400 increases aqueous solubility of pyrrolidine derivatives by 20-fold without affecting IC50 .
What are the best practices for characterizing degradation products under accelerated stability conditions (e.g., 40°C/75% RH)?
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to oxidative (H2O2), acidic (0.1N HCl), and basic (0.1N NaOH) conditions. LC-HRMS identifies major degradants (e.g., ester hydrolysis to pyrrolidine-1-carboxylic acid) .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C from accelerated data. Pyrrolidine esters typically follow first-order degradation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
